Magnesium phthalocyanine

描述

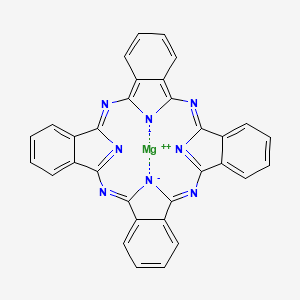

Magnesium phthalocyanine is a metal phthalocyanine compound that consists of a magnesium ion centrally coordinated to a phthalocyanine macrocycle. Phthalocyanines are planar aromatic macrocycles composed of four isoindole units connected by nitrogen atoms, forming an 18 π-electron aromatic system. These compounds are known for their intense blue-green color and have been extensively studied for their unique optical, electronic, and chemical properties .

作用机制

Target of Action

Magnesium(II) Phthalocyanine (MgPc) is a complex compound that primarily targets bovine serum albumin (BSA) . BSA is a protein that has a significant role in drug binding and delivery, making it a crucial target for MgPc.

Mode of Action

MgPc interacts with its targets through electrostatic interactions . The small size and high charge density of the magnesium ion in MgPc allow for strong electrostatic interactions with the target . This interaction leads to changes in the target’s structure and function, which can result in various downstream effects.

Biochemical Pathways

It is known that mgpc has a role inphotodynamic therapy (PDT) . In PDT, MgPc absorbs light and transfers the energy to oxygen molecules, producing singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cell death .

Pharmacokinetics

The pharmacokinetics of MgPc are complex and depend on various factors. Magnesium, the central metal in MgPc, is the fourth most common cation in the body and the second most common intracellular cation . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . .

Result of Action

The primary result of MgPc’s action is the generation of singlet oxygen . This reactive oxygen species can cause damage to various cellular components, leading to cell death. This property is particularly useful in PDT, where the goal is to selectively kill cancer cells .

Action Environment

The action of MgPc is influenced by the environment. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating mgpc into certain delivery systems, such as liposomes . Additionally, the fluorescence lifetimes of MgPc complexes show a strong dependence on their immediate environment .

生化分析

Biochemical Properties

Magnesium(II) Phthalocyanine is a planar aromatic macrocycle consisting of four isoindole units presenting an 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . It interacts with various biomolecules, including enzymes and proteins, through these aromatic interactions.

Cellular Effects

Its strong absorption in the visible region and its ability to support intense electromagnetic radiations make it a promising candidate for various applications in cellular biology .

Molecular Mechanism

The molecular mechanism of action of Magnesium(II) Phthalocyanine is largely dependent on its interactions with biomolecules. Its planar structure and aromatic electron cloud allow it to bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its thermal and chemical stability make it a promising candidate for long-term studies .

准备方法

Synthetic Routes and Reaction Conditions

Magnesium phthalocyanine can be synthesized through the cyclotetramerization of phthalonitrile derivatives in the presence of magnesium salts. One common method involves the reaction of phthalonitrile with magnesium chloride in a high-boiling solvent such as n-pentanol, using a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction . The reaction typically proceeds under reflux conditions, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

化学反应分析

Types of Reactions

Magnesium phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalocyanine radical cations.

Reduction: Reduction reactions can yield phthalocyanine anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products

Oxidation: Phthalocyanine radical cations.

Reduction: Phthalocyanine anions.

Substitution: Various substituted phthalocyanine derivatives depending on the reagents used.

科学研究应用

Photodynamic Therapy (PDT)

Overview

MgPc has gained prominence as a photosensitizer in photodynamic therapy due to its ability to produce reactive oxygen species (ROS) upon light activation. This property makes it effective in treating various cancers and other diseases.

Case Study: Inclusion Complexes with Cyclodextrins

Recent research focused on the encapsulation of MgPc in cyclodextrins to enhance its solubility and photodynamic activity. The study found that the γ-cyclodextrin (γ-CD) inclusion complex exhibited the highest photokilling capacity against the A431 squamous carcinoma cell line, achieving a cell viability of only 26% after irradiation for 3 minutes at 18 mW/cm² . The rapid release of MgPc from these complexes was characterized by a burst effect, releasing approximately 70% within the first 20 minutes at physiological pH .

Table 1: Photodynamic Activity of MgPc and Its Inclusion Complexes

| Compound | Cell Viability (%) | Irradiation Time (min) | Power Density (mW/cm²) |

|---|---|---|---|

| Free MgPc | 33 | 3 | 18 |

| γ-CD-MgPc Inclusion | 26 | 3 | 18 |

Organic Electronics

Overview

MgPc is utilized as an organic semiconductor material due to its favorable electrical and optical properties. It serves as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Electrical Properties

A study on MgPc thin films revealed their potential for use in electronic applications. The films demonstrated high charge carrier mobility and stability under operational conditions, making them suitable for integration into electronic devices . The research highlighted the significance of film thickness and substrate choice on the performance of devices incorporating MgPc.

Table 2: Electrical Properties of MgPc Thin Films

| Parameter | Value |

|---|---|

| Charge Carrier Mobility | High |

| Stability | Excellent |

| Film Thickness | Variable (50-200 nm) |

Catalysis

Overview

MgPc also finds application as a catalyst in various chemical reactions, including oxidation processes. Its unique structure allows it to facilitate electron transfer reactions effectively.

Case Study: Photosensitized Reactions

Research has demonstrated that MgPc can act as a catalyst in photosensitized reactions involving organic substrates. For instance, the compound was shown to enhance the efficiency of ethane decomposition when used in combination with light irradiation, leading to higher yields of desired products .

相似化合物的比较

Similar Compounds

- Zinc(II) Phthalocyanine

- Copper(II) Phthalocyanine

- Iron(II) Phthalocyanine

- Silicon Phthalocyanine

Uniqueness

Magnesium phthalocyanine is unique due to its specific photophysical properties, such as its absorption and emission spectra, which differ from other metal phthalocyanines. It also exhibits distinct chemical reactivity and stability, making it suitable for specific applications in photodynamic therapy and electronic devices .

生物活性

Magnesium phthalocyanine (MgPc) is a synthetic compound belonging to the phthalocyanine family, known for its potential applications in photodynamic therapy (PDT), a treatment modality for various cancers. This article reviews the biological activity of MgPc, focusing on its photosensitizing properties, cytotoxic effects on cancer cells, and its interaction with various carriers to enhance its therapeutic efficacy.

Overview of this compound

MgPc is characterized by its stable structure and strong light-absorbing properties, making it an effective photosensitizer. Its ability to generate reactive oxygen species (ROS) upon light activation is crucial for its therapeutic applications. The compound's solubility and bioavailability can be enhanced through various formulations, including inclusion complexes with cyclodextrins.

Photodynamic Therapy Studies

Recent studies have demonstrated the effectiveness of MgPc in PDT against cancer cell lines. For instance, a study involving the A431 squamous carcinoma cell line reported a significant reduction in cell viability (33%) after exposure to MgPc under light irradiation conditions. The inclusion complexes formed with cyclodextrins showed even greater photokilling capacity, achieving a cell viability of only 26% under similar conditions .

Table 1: Photodynamic Activity of this compound

| Treatment Type | Cell Line | Cell Viability (%) | Light Irradiation Time (min) | Power Density (mW/cm²) |

|---|---|---|---|---|

| Free MgPc | A431 | 33 | 3 | 18 |

| γ-CD-MgPc Inclusion Complex | A431 | 26 | 3 | 18 |

Cytotoxic and Apoptotic Effects

A new water-soluble form of MgPc has been synthesized and evaluated for its cytotoxic and apoptotic effects on various cancer cell lines. This study found that the compound exhibited significant cytotoxicity, leading to apoptosis in treated cells. The mechanism of action appears to involve the induction of oxidative stress through ROS generation, which triggers apoptotic pathways .

Inclusion Complexes with Cyclodextrins

The formation of inclusion complexes between MgPc and cyclodextrins has been extensively studied to improve its solubility and photodynamic efficacy. These complexes not only enhance the solubility of MgPc but also facilitate increased cellular uptake, as evidenced by intracellular localization studies showing enhanced accumulation of MgPc when complexed with γ-cyclodextrin .

Case Studies

- Study on Antitumor Activity : In vitro experiments demonstrated that MgPc exhibited potent antitumor activity against human epidermoid carcinoma cells (HEp2). The study highlighted that the effectiveness increased when MgPc was used in conjunction with specific carriers or formulations that enhanced its delivery and uptake by cancer cells .

- Clinical Application : Clinical trials have explored the use of MgPc as a photosensitizer in PDT for skin cancers. Results indicate that patients treated with MgPc showed improved outcomes compared to traditional therapies, underscoring its potential as a viable treatment option .

属性

IUPAC Name |

magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQREIWCURIAMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16MgN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1661-03-6 | |

| Record name | Magnesium phthalocyanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1661-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。